

Technical Guide: Solubility Profile & Handling of -Phenethylhydroxylamine

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Compound of Interest

Compound Name: *O*-phenethylhydroxylamine

CAS No.: 4732-11-0

Cat. No.: B1360382

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Executive Summary

-Phenethylhydroxylamine is a specialized alkoxyamine intermediate used in the synthesis of pharmaceuticals and agrochemicals. Its solubility behavior is strictly bimodal, governed by its protonation state.

- The Hydrochloride Salt (CAS 13571-04-5): Highly soluble in polar protic solvents (water, methanol) but insoluble in non-polar organics.
- The Free Base: A lipophilic oil soluble in organic solvents (DCM, ethyl acetate, toluene) but sparingly soluble in water.

Understanding this "solubility switch" is critical for successful isolation, purification, and reaction design.

Chemical Identity & Physicochemical Profile[1][2][3] [4][5][6][7]

Property	Hydrochloride Salt	Free Base
CAS Number	13571-04-5	Not widely listed (generated in situ)
Formula		
MW	173.64 g/mol	137.18 g/mol
Physical State	White crystalline solid	Colorless to pale yellow oil
pKa (Conj. Acid)	N/A	~4.2 – 4.8 (Weak Base)
LogP (Predicted)	< 0 (Highly Hydrophilic)	~1.3 – 1.6 (Lipophilic)

Mechanistic Insight: The pKa Factor

Unlike typical aliphatic amines (pKa ~10-11), alkoxyamines like

-phenethylhydroxylamine are significantly weaker bases (pKa ~4.5).

- Implication: The free base can be generated at neutral or mildly basic pH (pH 7–8).
- Risk: It is less nucleophilic than standard amines, requiring specific solvent choices (e.g., polar aprotic) to enhance reactivity in substitution reactions.

Solubility Landscape

The following data consolidates empirical observations and physiochemical predictions for standard laboratory solvents.

Table 1: Solubility Matrix

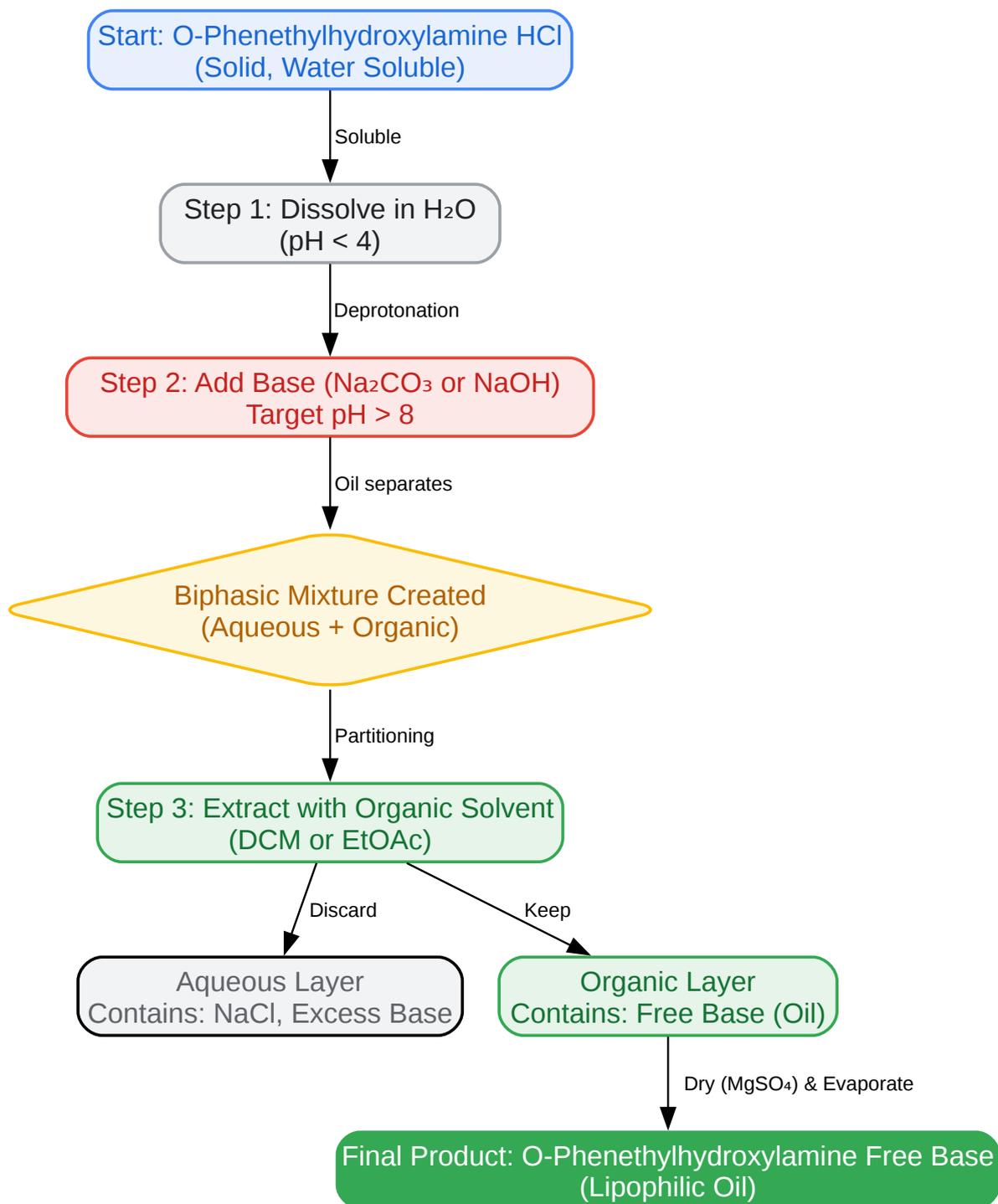
Qualitative scale: ++++ (Very Soluble, >100 mg/mL) to - (Insoluble)

Solvent Class	Specific Solvent	HCl Salt Solubility	Free Base Solubility	Technical Notes
Polar Protic	Water	++++	+	Salt dissolves instantly; Free base oils out.
Methanol		++++		Excellent solvent for both forms.
Ethanol		++++		Good for recrystallization of the salt.
Polar Aprotic	DMSO	++++	++++	Universal solvent; difficult to remove.
DMF		++++		Common reaction medium for alkylations.
Acetonitrile		++++		Salt has limited solubility; heating required.[1]
Chlorinated	Dichloromethane	-	++++	Key extraction solvent for the free base.
Chloroform		++++		Similar utility to DCM.
Esters/Ethers	Ethyl Acetate	-	+++	Good for extraction; salt is insoluble.
Diethyl Ether		+++		Salt precipitates quantitatively from this.

THF	+	++++	Salt is sparingly soluble; often used mixed with water.
Non-Polar	Toluene	-	+++ Useful for azeotropic drying of the free base. [2]
Hexanes	-	++	Free base is soluble; Salt is completely insoluble.

Visualization: The Solubility "Switch" Workflow

The following diagram illustrates the standard workflow for converting the commercially available salt into the reactive free base using solvent partitioning.



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Figure 1: Phase-switch protocol for isolating the reactive free base from the stable hydrochloride salt.

Experimental Protocols

Protocol A: Determination of Solubility (Saturation Method)

Use this protocol to validate solubility in a specific novel solvent.

- Preparation: Weigh 100 mg of -phenethylhydroxylamine HCl into a 4 mL glass vial.
- Solvent Addition: Add the target solvent in 100 μ L increments at 25°C.
- Agitation: Vortex for 30 seconds after each addition.
- Observation:
 - If dissolved < 1 mL: Solubility > 100 mg/mL.
 - If undissolved at 2 mL: Solubility < 50 mg/mL.
- Validation: For precise values, filter the saturated solution, evaporate a known volume, and weigh the residue.

Protocol B: Isolation of Free Base (The "Free-Basing" Procedure)

Critical for applications requiring nucleophilic attack (e.g., oxime formation).

- Dissolution: Dissolve 10 mmol (1.74 g) of the HCl salt in 20 mL of distilled water. The pH will be acidic (~3-4).
- Neutralization: Slowly add saturated aqueous NaHCO_3 or 1M NaOH while stirring. Monitor pH.

- Note: A milky emulsion will form as the pH passes 6.0. Continue until pH reaches ~9.0 to ensure complete deprotonation.
- Extraction: Add 20 mL of Dichloromethane (DCM) or Ethyl Acetate. Shake vigorously and separate layers.
 - Why DCM? High solubility for the free base and low water miscibility ensures efficient recovery.
- Drying: Wash the organic layer with brine, dry over anhydrous MgSO_4 , and filter.
- Concentration: Remove solvent under reduced pressure (rotary evaporator) at $< 40^\circ\text{C}$.
 - Result: A pale yellow oil. Use immediately or store under inert gas (N_2) at -20°C . Do not store for prolonged periods as free alkoxyamines can oxidize.

Applications & Solvent Selection Guide

Application	Recommended Solvent	Rationale
Oxime Formation	Methanol / Water	The salt can be used directly if a base (Pyridine/NaOAc) is added. Polar protic solvents stabilize the transition state.
N-Alkylation	DMF or Acetonitrile	Requires the free base. Aprotic solvents enhance the nucleophilicity of the nitrogen atom.
Peptide Coupling	DCM / DMF	Use the free base form to prevent side reactions with coupling reagents (EDC/HATU).
Storage	Solid State (HCl Salt)	The free base is prone to oxidation. ^[2] Always store as the HCl salt until immediately before use.

References

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Sources

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